molecular formula C11H13BrO2 B14045069 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one

Cat. No.: B14045069
M. Wt: 257.12 g/mol
InChI Key: BTWZMJVKIOMLCX-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of methoxyphenylpropanone and is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, primary amines in ethanol.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acetone.

    Reduction: Sodium borohydride in ethanol.

Major Products

    Nucleophilic Substitution: Substituted methoxyphenylpropanones.

    Elimination Reactions: Methoxyphenylpropenes.

    Oxidation: Methoxybenzaldehyde.

    Reduction: Methoxyphenylpropanol.

Scientific Research Applications

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The methoxy group can also undergo metabolic transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its combination of a bromomethyl group and a methoxy group on the phenyl ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI Key

BTWZMJVKIOMLCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)OC

Origin of Product

United States

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